Methods and Technical Details
The synthesis of GLUT-3 protein involves transcription of the SLC2A3 gene followed by translation into a polypeptide chain. Techniques for studying GLUT-3 expression include reverse transcription-polymerase chain reaction (RT-PCR), Western blotting, and immunohistochemistry. In experimental settings, small interfering RNA (siRNA) can be used to knock down GLUT-3 expression to study its functional role in glucose uptake .
For example, in vitro studies have utilized siRNA technology to reduce GLUT-3 levels in various cell lines, allowing researchers to assess changes in glucose uptake and cellular metabolism under controlled conditions .
Structure and Data
GLUT-3 is characterized by a typical structure found in glucose transporters, consisting of 12 transmembrane domains that create a channel for glucose molecules. The protein's crystal structure has been determined, revealing an outward-facing conformation that facilitates substrate binding . The binding site includes critical residues such as Q159, N286, and W386 that are involved in glucose recognition and transport .
Reactions and Technical Details
GLUT-3 catalyzes the facilitated diffusion of glucose across the cell membrane without the expenditure of energy. The transport process can be described by the following reaction:
The kinetics of this reaction can be influenced by several factors, including substrate concentration and the presence of inhibitors. For example, studies have identified specific inhibitors that target GLUT-3 transport activity, demonstrating competitive inhibition based on substrate concentration .
Process and Data
The mechanism of action for GLUT-3 involves binding of glucose to the transporter protein, which induces a conformational change that facilitates the translocation of glucose from the extracellular environment into the cytoplasm. This process is driven by the concentration gradient of glucose across the membrane. Notably, GLUT-3 exhibits a high affinity for glucose (with a value around 3.11 mM), making it particularly effective in low-glucose environments .
Physical Properties
Chemical Properties
Studies have shown that post-translational modifications such as glycosylation can influence GLUT-3's transport efficiency and localization within cells .
Scientific Uses
GLUT-3 has significant implications in various fields of research:
Inhibitors targeting GLUT-3 are being explored for their potential to modulate its activity in pathological conditions .
The SLC2A3 gene (solute carrier family 2 member 3), located on human chromosome 12p13.31, spans approximately 17 kilobases and consists of 10 exons encoding the 496-amino acid GLUT3 protein. The gene organization is highly conserved across mammals, with orthologs identified in mice, rats, and teleost fish [1] [4] [10]. Comparative genomics reveals strong purifying selection acting on coding regions, reflecting the protein’s critical metabolic function. Notably, SLC2A3 exhibits lineage-specific duplications in teleosts, potentially enabling subfunctionalization to support specialized neuronal energy demands in aquatic environments [7]. The promoter region contains cis-regulatory elements, including Sp1 binding sites, hypoxia-response elements (HREs), and TATA-like sequences, which govern tissue-specific and stimulus-dependent transcription [10].
SLC2A3’s evolutionary trajectory parallels brain complexity. Primates show accelerated non-coding changes, suggesting enhanced regulatory fine-tuning for neuronal glucose utilization. The gene’s maintenance in syntenic regions (chromosome 12 in humans, 6 in mice) indicates conserved genomic architecture since mammalian divergence [1] [7].
SLC2A3 transcription is dynamically regulated by metabolic, hormonal, and environmental cues through specific transcription factors and promoter elements:
Table 1: Transcriptional Regulators of SLC2A3
Regulator | Binding Site | Stimulus | Fold Induction | Cell/Tissue Context |
---|---|---|---|---|
Sp1 | GC box (-102 bp) | IGF-1 | >2-fold | Skeletal muscle (L6 cells) |
HIF-1α/2α | HRE (5′-RCGTG-3′) | Hypoxia (1% O₂) | 4-fold | Neurons, embryonic stem cells |
CREB | CRE | Glucose deprivation | >4-fold | Primary neurons |
NF-κB | κB site | TNF-α | 3-fold | Macrophages |
GLUT3 undergoes extensive co- and post-translational modifications that fine-tune its cellular localization and transport kinetics:
Isoform diversity arises from alternative splicing and alternative promoter usage. Long-read RNA sequencing (lrCaptureSeq) identifies 38 neuronal isoforms differing in N-terminal sequences and transmembrane domain organization. A novel photoreceptor-specific isoform (CRB1-GLUT3ΔEx2) lacks exon 2-encoded residues, impairing its junctional localization at the outer limiting membrane and accelerating retinal degeneration when mutated [8] [6].
Table 2: Key Post-Translational Modifications of GLUT3
Modification | Residue | Enzyme/Pathway | Functional Consequence |
---|---|---|---|
N-glycosylation | Asn317 | Oligosaccharyltransferase | Ensures ER exit and membrane localization |
Phosphorylation | Ser306 | PKC | Promotes endocytosis, reduces Vmax |
Phosphorylation | Thr310 | AMPK | Stabilizes surface expression |
Ubiquitination | Lys44 | E3 ubiquitin ligase RNF183 | Triggers endosomal recycling |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1